Bis[(4-bromophenyl)methoxy](oxo)phosphanium
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Overview
Description
Bis(4-bromophenyl)methoxyphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 4-bromophenyl groups attached to a methoxy group and an oxo group bonded to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)methoxyphosphanium typically involves the reaction of 4-bromophenol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of Bis(4-bromophenyl)methoxyphosphanium can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)methoxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonium salts
Scientific Research Applications
Bis(4-bromophenyl)methoxyphosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl)methoxyphosphanium involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The oxo and methoxy groups play a crucial role in stabilizing these complexes and enhancing their reactivity.
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphine oxide
- Dibutylphosphine oxide
- Diphenylphosphine oxide
Uniqueness
Bis(4-bromophenyl)methoxyphosphanium is unique due to the presence of the 4-bromophenyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific applications where other phosphine oxides may not be as effective.
Properties
CAS No. |
65463-67-4 |
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Molecular Formula |
C14H12Br2O3P+ |
Molecular Weight |
419.02 g/mol |
IUPAC Name |
bis[(4-bromophenyl)methoxy]-oxophosphanium |
InChI |
InChI=1S/C14H12Br2O3P/c15-13-5-1-11(2-6-13)9-18-20(17)19-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2/q+1 |
InChI Key |
BSCZTFLTUXHREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO[P+](=O)OCC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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